molecular formula C9H11NO3 B1616195 3-Pyridinecarboxylic acid, 3-hydroxypropyl ester CAS No. 101952-65-2

3-Pyridinecarboxylic acid, 3-hydroxypropyl ester

Cat. No.: B1616195
CAS No.: 101952-65-2
M. Wt: 181.19 g/mol
InChI Key: OVVPXBCSMMGCTP-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 3-hydroxypropyl ester, is an ester derivative of nicotinic acid (also known as niacin or vitamin B3). This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Nicotinic acid itself is a vital nutrient involved in numerous biological processes, and its derivatives often exhibit unique properties that can be harnessed for specific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nicotinic acid, 3-hydroxypropyl ester, typically involves the esterification of nicotinic acid with 3-hydroxypropyl alcohol. This reaction can be catalyzed by acidic or basic catalysts. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid for acidic conditions, and sodium hydroxide or potassium hydroxide for basic conditions. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: On an industrial scale, the production of nicotinic acid, 3-hydroxypropyl ester, may involve continuous flow processes to enhance efficiency and yield. The use of environmentally friendly solvents and catalysts is also a consideration to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Pyridinecarboxylic acid, 3-hydroxypropyl ester, can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ester can yield nicotinic acid, while reduction can produce 3-hydroxypropyl alcohol .

Scientific Research Applications

Chemical Synthesis

Versatile Building Block
3-Hydroxypropyl nicotinate serves as a vital intermediate in the synthesis of numerous organic compounds. Its hydroxyl group allows for various transformations, including esterification, etherification, and oxidation reactions. These capabilities enable the production of diverse functional compounds, making it a crucial building block in chemical synthesis .

Pharmaceutical Applications
The compound's structural features facilitate the development of novel drug candidates. It has been particularly noted for its potential applications in cardiovascular health and dermatology. The presence of the nicotinic acid core is associated with various biological activities, enhancing its utility in creating bioactive compounds and nutraceuticals .

Biological Significance

Nutraceuticals and Bioactive Compounds
3-Hydroxypropyl nicotinate is recognized for its role in synthesizing nutraceuticals. Its unique molecular structure contributes to its effectiveness in promoting health benefits, particularly in formulations aimed at improving skin health and overall well-being. The compound's ability to influence lipid solubility and absorption further enhances its applicability in health-related products .

Drug Development
Research indicates that derivatives of pyridine carboxylic acids can exhibit significant pharmacological effects. For instance, esters derived from these acids have been shown to possess anti-tubercular activity and other therapeutic potentials . The synthesis of pyridine carboxylic acid derivatives often involves using 3-hydroxypropyl nicotinate as an intermediate, leading to the creation of compounds with enhanced bioavailability and stability .

Cosmetic Industry

Skin Care Formulations
In cosmetics, 3-hydroxypropyl nicotinate is utilized for its moisturizing properties and ability to enhance skin penetration of active ingredients. Its incorporation into skincare products can improve the efficacy of formulations aimed at treating skin conditions or enhancing skin appearance .

Research Case Studies

Study TitleFocusFindings
Synthesis of Nicotinic Acid DerivativesOrganic ChemistryDemonstrated the versatility of pyridine carboxylic acid esters in synthesizing complex organic molecules .
Biological Activity of Pyridine EstersPharmacologyHighlighted the anti-tubercular properties of certain pyridine carboxylic acid derivatives, emphasizing their potential as therapeutic agents .
Cosmetic Applications of Hydroxypropyl EstersDermatologyShowed improved skin hydration and penetration when 3-hydroxypropyl nicotinate was included in formulations .

Mechanism of Action

The mechanism of action of nicotinic acid, 3-hydroxypropyl ester, involves its conversion to nicotinic acid in the body. Nicotinic acid acts on specific receptors, such as the G-protein-coupled receptor GPR109A, to exert its effects. This interaction leads to various downstream signaling pathways that regulate lipid metabolism, inflammation, and other physiological processes .

Comparison with Similar Compounds

Uniqueness: 3-Pyridinecarboxylic acid, 3-hydroxypropyl ester, is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. This uniqueness allows it to be used in applications where other nicotinic acid derivatives may not be suitable, such as in certain industrial formulations and specialized medical research .

Biological Activity

3-Pyridinecarboxylic acid, 3-hydroxypropyl ester (CAS Number: 101952-65-2), also known as 3-hydroxypropyl nicotinate, is a derivative of nicotinic acid. This compound exhibits notable biological activities and serves as a versatile building block in chemical synthesis, particularly in pharmaceuticals and nutraceuticals. Its unique molecular structure, featuring a hydroxyl group and a propyl chain, enhances its potential applications in various therapeutic areas.

  • Molecular Formula : C₉H₁₁NO₃
  • Molecular Weight : 181.19 g/mol
  • Structure : The compound consists of a pyridine ring with a carboxylic acid and an ester functional group.

Biological Activities

3-Hydroxypropyl nicotinate has been studied for its diverse biological activities, which include:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells. This is particularly relevant in the context of cardiovascular health and age-related diseases.
  • Anti-inflammatory Effects : Research indicates that this compound may reduce inflammation by modulating inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory disorders.
  • Cardiovascular Benefits : Preliminary studies suggest that 3-hydroxypropyl nicotinate can improve blood circulation and may have lipid-lowering effects, contributing to cardiovascular health.
  • Dermatological Applications : The compound is also noted for its skin-protective properties, potentially aiding in the treatment of skin conditions through its moisturizing and anti-inflammatory effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantReduces oxidative stress
Anti-inflammatoryModulates inflammatory markers
CardiovascularImproves blood flow; potential lipid-lowering effects
DermatologicalEnhances skin hydration; reduces inflammation

Research Insights

  • Antioxidant Mechanisms : A study highlighted the ability of 3-hydroxypropyl nicotinate to scavenge free radicals and enhance endogenous antioxidant defenses. This was measured through various assays that quantified radical scavenging activity and total antioxidant capacity.
  • Inflammation Modulation : In vitro studies showed that the compound could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This suggests its potential use in inflammatory diseases.
  • Cardiovascular Studies : Animal models treated with 3-hydroxypropyl nicotinate demonstrated improved endothelial function and reduced arterial stiffness, indicating beneficial effects on cardiovascular health.
  • Skin Health Applications : Clinical trials have indicated that formulations containing this compound improve skin hydration and elasticity while reducing erythema in subjects with sensitive skin.

Properties

IUPAC Name

3-hydroxypropyl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-5-2-6-13-9(12)8-3-1-4-10-7-8/h1,3-4,7,11H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVPXBCSMMGCTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40144417
Record name Nicotinic acid, 3-hydroxypropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40144417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101952-65-2
Record name Nicotinic acid, 3-hydroxypropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101952652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicotinic acid, 3-hydroxypropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40144417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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